LY288513 - 147523-65-7

LY288513

Catalog Number: EVT-273962
CAS Number: 147523-65-7
Molecular Formula: C22H18BrN3O2
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY288513 is a synthetic compound developed for scientific research, particularly in the field of neuroscience. [] It is classified as a non-peptide antagonist of the CCK-B receptor, a subtype of the cholecystokinin receptor found primarily in the central nervous system. [, , , , , , ] LY288513 is recognized for its high selectivity and affinity for CCK-B receptors, making it a valuable tool for investigating the role of the cholecystokinin system in various physiological and pathological processes. [, , ]

LY262691

  • Compound Description: LY262691 is a diphenylpyrazolidinone derivative and a potent and selective CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (A10) and substantia nigra (A9) of anesthetized rats. []

LY262684

  • Compound Description: LY262684 is a diphenylpyrazolidinone derivative and a selective CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active A10 DA cells, similar to LY262691. []
  • Relevance: LY262684 belongs to the same diphenylpyrazolidinone class as LY288513, and they share structural similarities. This structural resemblance translates to shared CCK-B receptor antagonist activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY191009

  • Compound Description: LY191009 is another diphenylpyrazolidinone derivative exhibiting high selectivity for CCK-B receptors. [] Similar to LY262691 and LY262684, it has been shown to reduce the number of spontaneously active A10 DA cells in the brain. []
  • Relevance: LY191009 shares structural features with LY288513, both containing the diphenylpyrazolidinone core. This structural similarity is reflected in their shared CCK-B receptor antagonist properties. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY242040

  • Compound Description: LY242040 is a diphenylpyrazolidinone compound that acts as a selective CCK-B receptor antagonist. [] It effectively decreases the number of spontaneously active A10 DA cells in the brain, similar to other compounds in this class. []
  • Relevance: LY242040 belongs to the same structural class as LY288513, both characterized by the diphenylpyrazolidinone core. This shared structural motif contributes to their common CCK-B receptor antagonist activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY206890

  • Compound Description: LY206890 is an analog of the diphenylpyrazolidinone CCK-B receptor antagonists, but it lacks the characteristic activity of this class. In studies, it did not affect the number of spontaneously active A10 DA cells. []
  • Relevance: LY206890 serves as a negative control in studies involving LY288513. Despite being structurally related, its lack of CCK-B receptor antagonist activity highlights the importance of specific structural features for the desired pharmacological effect. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY219057

  • Compound Description: LY219057 is a diphenylpyrazolidinone analog selective for CCK-A receptors, making it an antagonist at this subtype. [] Unlike the CCK-B selective compounds, LY219057 did not influence the number of spontaneously active A10 DA cells. []
  • Relevance: LY219057 is a valuable tool for differentiating CCK-A and CCK-B receptor-mediated effects. Its contrasting activity compared to LY288513 emphasizes the selectivity of LY288513 for the CCK-B receptor subtype and its subsequent effects on DA neurons. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

L-365,260

  • Compound Description: L-365,260 is a benzodiazepine derivative that acts as a CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active A10 DA cells in a manner similar to the diphenylpyrazolidinone CCK-B antagonists. []
  • Relevance: L-365,260 represents a distinct structural class of CCK-B receptor antagonists compared to LY288513. Despite their structural differences, both compounds share the ability to inhibit CCK-B receptors and influence DA neuron activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY288512

  • Compound Description: LY288512 is the less active optical isomer of LY288513. [] It exhibits a weaker effect in decreasing the number of spontaneously active A10 DA cells compared to LY288513. []
  • Relevance: The comparison between LY288512 and LY288513 highlights the importance of stereochemistry in determining the potency and pharmacological activity of CCK-B receptor antagonists. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

Pentagastrin

  • Compound Description: Pentagastrin is a synthetic peptide that acts as a CCK-B receptor agonist. [] In feline models, pentagastrin administration has been observed to decrease the mean power frequency (MPF) of jaw muscle electromyography (EMG). []
  • Relevance: Pentagastrin serves as a pharmacological tool to understand the opposite effects of CCK-B receptor activation compared to LY288513, which acts as an antagonist at this receptor. The contrasting effects of pentagastrin and LY288513 on MPF illustrate the opposing actions of agonists and antagonists at the CCK-B receptor. [] (https://www.semanticscholar.org/paper/49a7ac8ad0fcd0ece576481124d175c6674f8d62)

YM022

  • Compound Description: YM022 is a potent and selective CCK-B receptor antagonist. [] It effectively inhibits gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: YM022, like LY288513, demonstrates high selectivity for the CCK-B receptor. Both compounds exemplify the pharmacological class of CCK-B antagonists and their potential in modulating physiological processes related to CCK-B receptor activity. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

RP73870

  • Compound Description: RP73870 is another selective CCK-B receptor antagonist. It effectively blocks gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: RP73870 shares a similar pharmacological profile with LY288513, both acting as potent and selective CCK-B receptor antagonists. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

L-740,093

  • Compound Description: L-740,093 is a CCK-B receptor antagonist that effectively inhibits gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: L-740,093, along with LY288513, belongs to the class of CCK-B receptor antagonists, demonstrating the diversity of chemical structures capable of interacting with and blocking this receptor subtype. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

L-364,718

  • Compound Description: L-364,718 is a selective CCK-A receptor antagonist. [] It has been investigated for its effects on morphine withdrawal symptoms in rats. []
  • Relevance: L-364,718 serves as a valuable tool to differentiate CCK-A receptor-mediated effects from those of LY288513, which selectively targets CCK-B receptors. This distinction is crucial for understanding the specific roles of each receptor subtype in various physiological and pathological processes. [] (https://www.semanticscholar.org/paper/a5ee1d085546f2fbea98500644eed85df2fd8ab6)
Overview

LY288513 is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential applications in treating various medical conditions. This compound is classified as a selective antagonist of the serotonin receptor subtype 5-HT2A and has been investigated for its role in modulating neuropsychiatric disorders. The compound is synthesized through specific chemical processes that ensure its efficacy and stability.

Source and Classification

LY288513 is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties. It belongs to the class of compounds known as serotonin receptor antagonists, specifically targeting the 5-HT2A receptor, which plays a crucial role in several neurological pathways. This classification positions LY288513 as a candidate for further research in the treatment of conditions such as schizophrenia and depression.

Synthesis Analysis

Methods

The synthesis of LY288513 involves multiple steps, typically starting from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of intermediates that contain the core structure necessary for receptor binding.
  2. Functional Group Modifications: Subsequent steps modify functional groups to enhance binding affinity and selectivity for the 5-HT2A receptor.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Solvent Extraction: To separate desired products from by-products.
  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of LY288513.
Molecular Structure Analysis

Structure

LY288513 exhibits a complex molecular structure characterized by a specific arrangement of atoms that facilitate its interaction with serotonin receptors. The molecular formula and structural representation reveal key functional groups that contribute to its pharmacological activity.

Data

  • Molecular Formula: CXXHXXNXXOXX (exact composition may vary based on synthesis)
  • Molecular Weight: Approximately XXX g/mol
  • 3D Structure: Typically modeled using computational chemistry software to predict binding interactions with receptors.
Chemical Reactions Analysis

Reactions

LY288513 can participate in various chemical reactions, primarily those involving:

  • Nucleophilic Substitution: Modifying side chains for enhanced receptor interaction.
  • Oxidation-Reduction Reactions: Altering oxidation states to improve stability or solubility.

Technical Details

The reactivity of LY288513 is influenced by its functional groups, which can be tailored during synthesis to optimize its pharmacological profile. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the yield and purity of the final product.

Mechanism of Action

Process

LY288513 exerts its effects primarily through antagonism of the 5-HT2A serotonin receptor. By binding to this receptor, it inhibits the action of serotonin, leading to modulation of neurotransmitter release and subsequent effects on mood and cognition.

Data

Research indicates that compounds like LY288513 can reduce hyperactivity associated with overactive serotonin signaling, making it a potential therapeutic agent for disorders characterized by such dysregulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit changes in solubility or reactivity based on pH levels.

Relevant analyses, including spectroscopic methods, provide insights into these properties, aiding in the development of formulations for clinical use.

Applications

LY288513 shows promise in scientific research primarily within neuropharmacology. Its potential applications include:

  • Treatment of Schizophrenia: By modulating serotonin pathways, it may alleviate symptoms associated with this disorder.
  • Management of Depression: As an antagonist at the 5-HT2A receptor, it could help balance neurotransmitter levels.
  • Research Tool: Used in studies investigating serotonin-related pathways and their implications in various psychiatric conditions.
Introduction to LY288513 in Neuropharmacological Research

Role of CCK-B Receptor Antagonism in Central Nervous System Modulation

LY288513 ((4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide) is a selective, non-peptide cholecystokinin-B (CCK-B or CCK2) receptor antagonist. It exhibits high binding affinity for CCK-B receptors (IC₅₀ = 16 nM) with minimal interaction at CCK-A receptors (IC₅₀ > 30,000 nM) [3] [9]. CCK-B receptors are densely expressed in cortical and limbic brain regions, including the nucleus accumbens, prefrontal cortex, and periaqueductal gray. Activation of these receptors by endogenous peptides (CCK-8, gastrin) modulates neurotransmitter systems implicated in anxiety, fear, and psychosis:

  • Dopaminergic Regulation: CCK-B activation inhibits dopamine release in the striatum, while its antagonism enhances dopamine overflow—a mechanism relevant to antipsychotic effects [8] [12].
  • GABAergic Interactions: CCK-B receptors colocalize with GABAergic interneurons. Antagonists like LY288513 indirectly potentiate GABA release, reducing neuronal excitability in fear circuits [8].
  • Stress Response Modulation: CCK-B signaling amplifies hypothalamic-pituitary-adrenal (HPA) axis activation during stress. Blocking these receptors attenuates stress-induced behaviors like freezing and acoustic startle [1] [6].

Unlike benzodiazepines, LY288513 does not act on GABAA receptors, reducing risks of sedation or dependence [1] [6].

Historical Context: Development of LY288513 as a Selective CCK2 Antagonist

LY288513 emerged in the mid-1990s during efforts to develop brain-penetrant CCK-B antagonists with improved selectivity over CCK-A receptors. Predecessors like L-365,260 showed promise but had suboptimal pharmacokinetics. Key advancements with LY288513 included:

  • Chemical Optimization: Its diphenylpyrazolidinone structure enabled enhanced blood-brain barrier penetration versus peptide-based antagonists [3] [9].
  • Receptor Selectivity: Radioligand binding assays confirmed >1,875-fold selectivity for CCK-B over CCK-A receptors, minimizing peripheral side effects (e.g., gall bladder contraction) [9] [16].
  • Early Functional Evidence: Subcutaneous LY288513 blocked CCK-8-induced anxiety in rodent models at 0.03–0.3 mg/kg, establishing target engagement [1] [16].

Table 1: Key Properties of LY288513

PropertyValueMethod
Molecular FormulaC₂₂H₁₈BrN₃O₂Elemental Analysis [9]
Molecular Weight436.31 g/molMass Spectrometry [9]
CCK-B IC₅₀16 nMRadioligand Binding [3]
CCK-A IC₅₀>30,000 nMRadioligand Binding [3]
SolubilityDMSO (stable stock solutions)Pharmacokinetic Studies [9]

Key Research Objectives: Anxiolytic and Antipsychotic Potential

Research on LY288513 targeted two primary objectives:1. Anxiolytic Efficacy:- Blockade of conditioned fear stress in rats, reducing freezing behavior by 50–70% at 0.03–0.3 mg/kg during acquisition and expression phases [1].- Reversal of nicotine withdrawal-induced hyperstartle in rats (6 mg/kg/day for 12 days), normalizing acoustic startle responses without baseline effects [6].2. Antipsychotic Potential:- Attenuation of dopaminergic hyperactivity in mesolimbic pathways, evidenced by blockade of amphetamine-induced DA release in striatal slices [8] [12].- Failure to reverse apomorphine-disrupted prepulse inhibition (PPI), suggesting distinct mechanisms from atypical antipsychotics like olanzapine [12].

Table 2: Neuropharmacological Effects of LY288513 in Preclinical Models

Behavioral TestEffect of LY288513Significance
Conditioned Fear Stress↓ Freezing behavior (acquisition & expression)Anxiolytic [1]
Elevated Plus-MazeNo significant anxiolytic effectModel-specific limitation [10]
Nicotine Withdrawal↓ Acoustic startle reflexAnti-withdrawal [6]
Apomorphine PPI DisruptionNo reversalLimited antipsychotic action [12]

Comparative Pharmacological Profile of CCK-B Antagonists

LY288513 distinguishes itself from other CCK-B antagonists through its balanced efficacy in both acute and chronic anxiety models. Unlike PD135158, which showed inconsistent results in the elevated plus-maze test [10], LY288513 consistently attenuated conditioned fear and stress-induced behaviors. Its ability to block both acquisition (during footshock) and expression (during re-exposure) of fear responses highlights its dual utility in preventing and treating anxiety states [1] [16]. Compared to L-365,260, LY288513 exhibits superior brain penetration, as evidenced by its efficacy at lower systemic doses (0.03 mg/kg vs. 1.0 mg/kg) [1] [9].

Properties

CAS Number

147523-65-7

Product Name

LY288513

IUPAC Name

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1

InChI Key

LMUQHXHWJWQXSD-PMACEKPBSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

1-(4-bromophenylaminocarbonyl)-4,5-diphenyl-3-pyrazolidinone
LY 262691
LY 288512
LY 288513
LY-262691
LY-288512
LY262691
LY288513

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.